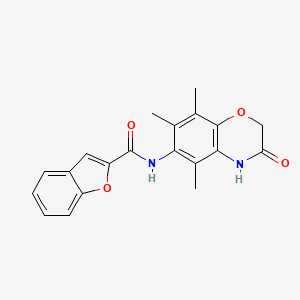![molecular formula C22H15N3O5 B14942489 Methyl 6'-amino-3'-benzoyl-5'-cyano-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-2'-carboxylate](/img/structure/B14942489.png)
Methyl 6'-amino-3'-benzoyl-5'-cyano-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-2'-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6’-amino-3’-benzoyl-5’-cyano-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-2’-carboxylate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6’-amino-3’-benzoyl-5’-cyano-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-2’-carboxylate typically involves multi-step organic reactions. One common method is the cyclocondensation reaction, where an indole derivative reacts with a cyanoacetamide and a benzoyl chloride under basic conditions. The reaction is usually carried out in a polar solvent like ethanol or methanol, and a base such as potassium carbonate is used to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 6’-amino-3’-benzoyl-5’-cyano-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-2’-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the cyano or benzoyl groups using reagents like sodium methoxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted indole derivatives.
Applications De Recherche Scientifique
Methyl 6’-amino-3’-benzoyl-5’-cyano-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-2’-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of Methyl 6’-amino-3’-benzoyl-5’-cyano-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-2’-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4H-pyran-3-carbonitrile derivatives: These compounds share a similar core structure and have been studied for their pharmacological properties.
Indole derivatives: Compounds with an indole core structure that exhibit various biological activities.
Uniqueness
Methyl 6’-amino-3’-benzoyl-5’-cyano-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-2’-carboxylate is unique due to its spiro linkage, which imparts distinct chemical and biological properties. This structural feature can enhance the compound’s stability and reactivity, making it a valuable candidate for further research and development.
Propriétés
Formule moléculaire |
C22H15N3O5 |
|---|---|
Poids moléculaire |
401.4 g/mol |
Nom IUPAC |
methyl 6'-amino-3'-benzoyl-5'-cyano-2-oxospiro[1H-indole-3,4'-pyran]-2'-carboxylate |
InChI |
InChI=1S/C22H15N3O5/c1-29-20(27)18-16(17(26)12-7-3-2-4-8-12)22(14(11-23)19(24)30-18)13-9-5-6-10-15(13)25-21(22)28/h2-10H,24H2,1H3,(H,25,28) |
Clé InChI |
BGDHOSHYKAPYCN-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C2(C3=CC=CC=C3NC2=O)C(=C(O1)N)C#N)C(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,4-dichlorophenyl)-2-({(1E)-1-[(5-methoxy-1H-indol-3-yl)methylidene]-6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl}sulfanyl)acetamide](/img/structure/B14942407.png)
![3-[1'-(4-Fluorobenzoyl)-4,4'-bipiperidin-1-YL]-1-(3-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B14942422.png)
![Propan-2-yl 7-(4-fluorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B14942425.png)
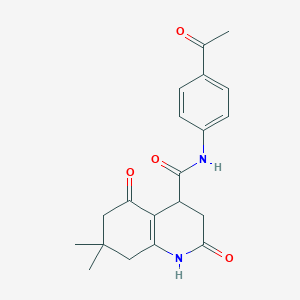
![2-methoxy-N-{3-[(E)-2-(pyridin-4-yl)ethenyl]phenyl}-4-(trifluoromethyl)benzamide](/img/structure/B14942440.png)
![6-(4-Methoxyphenyl)-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14942448.png)
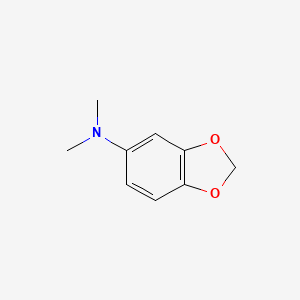
![2-[4-(4-methoxyphenyl)piperazin-1-yl]-1-(6,6,8-trimethyl[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)ethanone](/img/structure/B14942461.png)
![6-methyl-3-(pyridin-3-yl)[1,2]oxazolo[5,4-d]pyrimidin-4(5H)-one](/img/structure/B14942468.png)
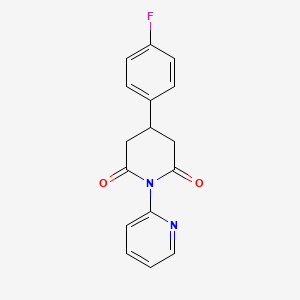
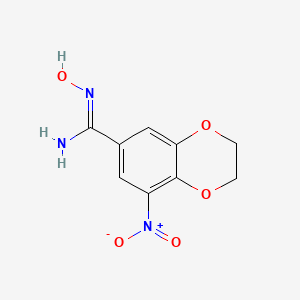
![7-(4-Fluorophenyl)-4H,7H-[1,2,4]Triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B14942492.png)
![N-{7-[(4-chlorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-2-phenylacetamide](/img/structure/B14942493.png)
